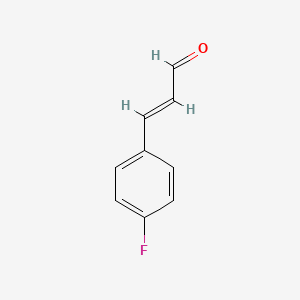

4-Fluorocinnamaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-fluorophenyl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-7H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSIYEWBILJZDQH-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51791-26-5, 24654-55-5 | |

| Record name | (2E)-3-(4-fluorophenyl)prop-2-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Fluorocinnamaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-Fluorocinnamaldehyde from 4-Fluorobenzaldehyde: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 4-fluorocinnamaldehyde (B1661933) from 4-fluorobenzaldehyde (B137897). The focus is on providing detailed experimental protocols and relevant quantitative data to support laboratory research and development. The two principal methods covered are the Claisen-Schmidt condensation and the Wittig reaction.

Claisen-Schmidt Condensation: A Base-Catalyzed Approach

The Claisen-Schmidt condensation is a reliable and widely used method for the synthesis of α,β-unsaturated aldehydes and ketones.[1] This reaction involves the base-catalyzed condensation of an aldehyde or ketone with an aromatic carbonyl compound that lacks α-hydrogens, such as 4-fluorobenzaldehyde.

Reaction Principle

The reaction proceeds via an aldol (B89426) condensation mechanism. A base, typically sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), deprotonates the α-carbon of acetaldehyde (B116499) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 4-fluorobenzaldehyde. The resulting β-hydroxy aldehyde intermediate readily undergoes dehydration to yield the more stable, conjugated this compound.[2][3]

Experimental Protocol

This protocol is a representative procedure adapted from general Claisen-Schmidt condensation methods and specific examples using 4-fluorobenzaldehyde with other carbonyl compounds.[2][4]

Materials:

-

4-Fluorobenzaldehyde

-

Acetaldehyde

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Hydrochloric acid (HCl, dilute)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluorobenzaldehyde (1.0 equivalent) in ethanol.

-

Addition of Base and Acetaldehyde: Cool the solution in an ice bath. Separately, prepare a solution of sodium hydroxide (1.1 equivalents) in water and add it dropwise to the stirred ethanolic solution of 4-fluorobenzaldehyde. Subsequently, add acetaldehyde (1.2 equivalents) dropwise, maintaining the temperature below 10°C.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

-

Work-up: Upon completion, pour the reaction mixture into a beaker of crushed ice. Neutralize the mixture with dilute hydrochloric acid to a pH of approximately 7.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Quantitative Data

| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time | Yield (%) | Reference |

| 4-Fluorobenzaldehyde | Acetone (B3395972) | NaOH | Ethanol | Not Specified | High | [2] |

Note: The reaction with acetone can proceed to a double condensation product. The conditions for the reaction with acetaldehyde should be carefully controlled to favor the mono-condensation product.

Wittig Reaction: An Alternative Synthetic Route

The Wittig reaction is a powerful method for the stereoselective synthesis of alkenes from aldehydes and ketones.[5] It involves the reaction of a phosphorus ylide with a carbonyl compound to form an alkene and a phosphine (B1218219) oxide byproduct.[5]

Reaction Principle

To synthesize this compound via the Wittig reaction, 4-fluorobenzaldehyde is reacted with a phosphorus ylide that can deliver a two-carbon aldehyde equivalent, such as (formylmethylene)triphenylphosphorane. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the desired alkene (the carbon-carbon double bond of the cinnamaldehyde) and triphenylphosphine (B44618) oxide.[5]

Experimental Protocol

This is a general protocol that can be adapted for the synthesis of this compound.

Materials:

-

(Formylmethyl)triphenylphosphonium chloride (or a suitable precursor to the ylide)

-

A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

4-Fluorobenzaldehyde

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend (formylmethyl)triphenylphosphonium chloride (1.1 equivalents) in anhydrous THF. Cool the suspension to 0°C in an ice bath. Slowly add a strong base (1.1 equivalents) and stir the mixture at 0°C for 1 hour to generate the ylide.

-

Reaction with Aldehyde: In a separate flask, dissolve 4-fluorobenzaldehyde (1.0 equivalent) in anhydrous THF. Slowly add the aldehyde solution to the ylide suspension at 0°C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's progress by TLC.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Concentration: Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude product.

Purification of this compound

The crude this compound obtained from either synthetic route will likely require purification. Recrystallization is a common and effective method for purifying solid organic compounds.

Recrystallization Protocol

Solvent Selection: The choice of solvent is crucial for effective recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For cinnamaldehyde (B126680) derivatives, common recrystallization solvents include ethanol, methanol, or mixtures of solvents like ethanol/water or hexane/ethyl acetate. The optimal solvent system should be determined experimentally.

Procedure:

-

Dissolution: In a flask, add a minimal amount of the chosen hot solvent to the crude this compound until it is completely dissolved.

-

Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The this compound should crystallize out of the solution. The cooling process can be further enhanced by placing the flask in an ice bath.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizing the Synthetic Pathways

Claisen-Schmidt Condensation Pathway

Caption: Claisen-Schmidt condensation pathway for this compound synthesis.

Wittig Reaction Workflow

Caption: General workflow of the Wittig reaction for synthesizing this compound.

References

- 1. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]

- 2. magritek.com [magritek.com]

- 3. Design, synthesis, in vitro, and in silico studies of this compound based thiosemicarbazones as urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Wittig Reaction [organic-chemistry.org]

Introduction: The Wittig Reaction in Modern Synthesis

An In-Depth Technical Guide to the Wittig Reaction for the Synthesis of 4-Fluorocinnamaldehyde (B1661933)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic conditions for producing this compound, a valuable intermediate in organic synthesis and drug discovery, via the Wittig reaction and its variants. It covers the underlying mechanism, stereochemical considerations, detailed experimental protocols, and a summary of reaction conditions.

The Wittig reaction, discovered by Georg Wittig in 1954, is a cornerstone of organic chemistry for the synthesis of alkenes from aldehydes or ketones.[1] The reaction's reliability and broad applicability have established it as a standard tool for creating carbon-carbon double bonds.[1] this compound and its derivatives are important precursors in the development of various therapeutic agents, including urease inhibitors.[2][3][4][5] The synthesis of this α,β-unsaturated aldehyde from 4-fluorobenzaldehyde (B137897) is a key transformation that can be efficiently achieved using Wittig-type olefination strategies.

This document details the critical parameters, provides specific experimental procedures, and summarizes quantitative data to aid researchers in the successful synthesis of this compound.

Core Concepts: Mechanism and Stereoselectivity

The Wittig reaction proceeds through the nucleophilic addition of a phosphorus ylide (or phosphorane) to a carbonyl compound.[6][7] The mechanism involves the formation of a four-membered ring intermediate called an oxaphosphetane, which then decomposes to yield the final alkene and a phosphine (B1218219) oxide byproduct, typically triphenylphosphine (B44618) oxide.[6][7][8] The formation of the highly stable P=O double bond in the byproduct is the primary driving force for the reaction.[6]

A critical aspect of the Wittig reaction is its stereoselectivity. The geometry of the resulting alkene is largely determined by the nature of the 'R' group on the ylide.[6]

-

Unstabilized Ylides (R = alkyl, H): These are highly reactive and typically yield (Z)-alkenes (cis-isomers) under kinetic control, especially in salt-free conditions.[6][8]

-

Stabilized Ylides (R = ester, ketone, CN): These ylides are less reactive due to resonance stabilization of the carbanion. The reaction is often reversible, allowing for thermodynamic equilibration to the more stable (E)-alkene (trans-isomer).[6][9]

For the synthesis of this compound, which is an (E)-α,β-unsaturated aldehyde, a stabilized ylide or a related Horner-Wadsworth-Emmons (HWE) reagent is typically employed to ensure high E-selectivity. The electron-withdrawing nature of the 4-fluoro substituent on the benzaldehyde (B42025) ring increases the electrophilicity of the carbonyl carbon, generally leading to higher reaction rates compared to unsubstituted benzaldehyde.[10]

Experimental Protocols for Synthesis

The synthesis of this compound starts with 4-fluorobenzaldehyde. The most effective methods involve the Horner-Wadsworth-Emmons (HWE) reaction or a Wittig reaction with a stabilized ylide.

Protocol A: Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction, which uses a phosphonate (B1237965) carbanion, is often preferred over the classic Wittig reaction for synthesizing α,β-unsaturated esters and aldehydes. It offers excellent (E)-selectivity and the water-soluble phosphate (B84403) byproduct simplifies purification.[11][12]

Materials:

-

Diethyl(formylmethyl)phosphonate or a related phosphonate ester

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (KOtBu)

-

4-Fluorobenzaldehyde

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Ylide Generation: To a flame-dried, two-necked round-bottom flask under an inert nitrogen atmosphere, add sodium hydride (1.1 equivalents). Wash the NaH with anhydrous hexanes to remove mineral oil, then add anhydrous THF. Cool the suspension to 0 °C in an ice-water bath.

-

Slowly add a solution of the phosphonate ester (1.05 equivalents) in anhydrous THF to the NaH suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

-

Reaction with Aldehyde: Cool the resulting phosphonate carbanion solution back to 0 °C. Add a solution of 4-fluorobenzaldehyde (1.0 equivalent) in anhydrous THF dropwise over 15-20 minutes.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.

-

Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with water and then brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield this compound.

Protocol B: One-Pot Aqueous Wittig Reaction

A "green" chemistry approach utilizes water as the reaction medium, avoiding hazardous organic solvents. This method is particularly effective for stabilized ylides.[13]

Materials:

-

Triphenylphosphine (Ph₃P)

-

An appropriate α-bromoester or related alkyl halide (e.g., ethyl bromoacetate, which would require subsequent reduction and oxidation steps to get the aldehyde, or a more direct precursor if available)

-

4-Fluorobenzaldehyde

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Diethyl ether

-

1.0 M Sulfuric acid (H₂SO₄)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a test tube or round-bottom flask equipped with a magnetic stir bar, add powdered triphenylphosphine (1.4 equivalents).

-

Add saturated aqueous NaHCO₃ solution (e.g., 5 mL per mmol of aldehyde). Stir the suspension vigorously for 1 minute.

-

To the suspension, add the alkyl halide (1.6 equivalents) followed by 4-fluorobenzaldehyde (1.0 equivalent).

-

Stir the reaction mixture vigorously at room temperature for 1-3 hours. Monitor progress by TLC.

-

Work-up and Purification: Quench the reaction by adding 1.0 M H₂SO₄ until the solution is acidic.

-

Extract the mixture with diethyl ether (3x).

-

Combine the organic layers, dry with anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product using column chromatography.

Summary of Reaction Conditions

The selection of reagents and conditions is critical for optimizing the yield and stereoselectivity of the Wittig reaction for substituted benzaldehydes. The following table summarizes typical conditions, derived from protocols for analogous substrates.

| Aldehyde | Ylide / Phosphonate Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | E:Z Ratio | Reference |

| 2-(Benzyloxy)-4-fluorobenzaldehyde | Benzyltriphenylphosphonium chloride | n-BuLi | Anhydrous THF | 0 to RT | Overnight | High | Z-favored | [10] |

| 2-(Benzyloxy)-4-fluorobenzaldehyde | Benzyltriphenylphosphonium chloride | 50% aq. NaOH | Dichloromethane | RT | 2-4 | Moderate | Mixture | [10] |

| Substituted Benzaldehydes | (Carbethoxymethylene)triphenylphosphorane | NaHCO₃ (aq) | Water | RT | 1 | 80-98 | >95:5 | [13] |

| Substituted Benzaldehydes | Diethyl phosphonoacetate | NaH | THF | 0 to RT | 2-12 | High | >95:5 (E) | [11] |

| 4-Fluorobenzaldehyde | Wittig Salt 13 | K¹⁸F/Kryptofix | - | - | - | 15-20 (radiochemical) | - | [14] |

Note: Data is representative of Wittig and HWE reactions on structurally similar aromatic aldehydes. Yields and ratios are highly dependent on the specific ylide and precise conditions.

Factors Influencing Reaction Outcome

Optimizing the synthesis of this compound requires careful consideration of several interrelated factors that control reactivity and stereochemical outcome.

-

Ylide Stability: As discussed, stabilized ylides or HWE reagents are crucial for achieving the desired (E)-isomer of this compound.[6]

-

Base Selection: Strong, non-nucleophilic bases like n-BuLi, NaH, or NaHMDS are required for deprotonating the phosphonium salts of unstabilized and semi-stabilized ylides.[15] Milder bases such as NaOH, K₂CO₃, or even NaHCO₃ can be sufficient for stabilized ylides or in one-pot aqueous procedures.[10][13]

-

Solvent Effects: Anhydrous, aprotic solvents like THF or diethyl ether are standard for Wittig reactions involving strong bases.[10] However, aqueous media have proven effective and offer environmental benefits for certain systems.[13]

-

Salt Effects: The presence of lithium salts can disrupt the kinetic control of unstabilized ylides, leading to a higher proportion of the (E)-alkene.[9] For E-selective reactions, this can be advantageous.

Conclusion

The synthesis of this compound from 4-fluorobenzaldehyde is readily achievable through Wittig-type olefination reactions. For researchers aiming for high yields and stereoselectivity, the Horner-Wadsworth-Emmons (HWE) reaction is the recommended method due to its inherent preference for forming (E)-alkenes and the ease of byproduct removal. Alternatively, a classic Wittig reaction with a stabilized ylide can also provide the desired product. The choice of base, solvent, and temperature must be carefully optimized based on the specific phosphonium salt or phosphonate ester employed. The protocols and data presented in this guide serve as a robust starting point for the development and optimization of this important synthetic transformation.

References

- 1. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US4845304A - Process for producing fluorobenzaldehydes - Google Patents [patents.google.com]

- 3. Design, synthesis, in vitro, and in silico studies of this compound based thiosemicarbazones as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, in vitro, and in silico studies of this compound based thiosemicarbazones as urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. websites.nku.edu [websites.nku.edu]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

- 11. application.wiley-vch.de [application.wiley-vch.de]

- 12. researchgate.net [researchgate.net]

- 13. sciepub.com [sciepub.com]

- 14. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anomalous stereoselectivity in the Wittig reaction: the role of steric interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Aldol condensation route to 4-Fluorocinnamaldehyde

An In-depth Technical Guide to the Aldol (B89426) Condensation Route for 4-Fluorocinnamaldehyde (B1661933) Synthesis

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other biologically active molecules.[1] Its derivatives have been explored for various applications, including as urease inhibitors.[2][1][3] The primary and most efficient method for synthesizing this compound is through a crossed-aldol condensation, specifically the Claisen-Schmidt condensation.[4] This reaction involves the condensation of an aromatic aldehyde that lacks α-hydrogens, such as 4-fluorobenzaldehyde, with an enolizable aliphatic aldehyde or ketone, in this case, acetaldehyde (B116499), in the presence of a base catalyst.[4][5] The reaction proceeds to form an α,β-unsaturated aldehyde after a dehydration step, which is driven by the formation of a stable conjugated system.[5]

Reaction Mechanism: The Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a variation of the aldol condensation.[4] The reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent.[6] The mechanism involves three key stages:

-

Enolate Formation: A strong base removes an acidic α-hydrogen from acetaldehyde to form a nucleophilic enolate ion.[7]

-

Nucleophilic Attack: The enolate ion attacks the electrophilic carbonyl carbon of 4-fluorobenzaldehyde, forming a β-hydroxy aldehyde intermediate (an aldol addition product).[8]

-

Dehydration: The intermediate readily undergoes base-catalyzed dehydration to yield the final product, this compound. This elimination of a water molecule is favored as it results in a highly conjugated and stable final product.[5][9]

Below is a diagram illustrating the base-catalyzed reaction mechanism.

References

- 1. Design, synthesis, in vitro, and in silico studies of this compound based thiosemicarbazones as urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 5. Chemistry 211 Experiment 5 [home.miracosta.edu]

- 6. benchchem.com [benchchem.com]

- 7. Claisen-Schmidt Condensation [cs.gordon.edu]

- 8. magritek.com [magritek.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Profile of 4-Fluorocinnamaldehyde: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Fluorocinnamaldehyde, a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with standardized experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Precise, experimentally verified ¹H and ¹³C NMR data for this compound were not available in the public domain at the time of this compilation. The expected chemical shifts provided below are based on the analysis of its structural fragments and typical values for similar compounds.

¹H NMR (Proton NMR)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehydic H | 9.5 - 10.5 | Doublet | ~7-8 |

| Vinylic H (α to C=O) | 6.6 - 6.8 | Doublet of Doublets | ~16, ~7-8 |

| Vinylic H (β to C=O) | 7.4 - 7.6 | Doublet | ~16 |

| Aromatic H (ortho to vinyl) | 7.5 - 7.7 | Multiplet | |

| Aromatic H (ortho to F) | 7.0 - 7.2 | Multiplet |

¹³C NMR (Carbon NMR)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aldehydic C=O | 190 - 195 |

| Vinylic C (α to C=O) | 128 - 132 |

| Vinylic C (β to C=O) | 150 - 155 |

| Aromatic C (C-F) | 160 - 165 (doublet, ¹JC-F) |

| Aromatic C (ipso to vinyl) | 130 - 135 |

| Aromatic C (ortho to vinyl) | 129 - 131 (doublet, ³JC-F) |

| Aromatic C (ortho to F) | 115 - 117 (doublet, ²JC-F) |

Table 2: Infrared (IR) Spectroscopy Data

The characteristic IR absorption bands for this compound are presented below. Data is sourced from the NIST WebBook.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3060 | Medium | C-H Stretch (Aromatic & Vinylic) |

| ~2820, ~2740 | Weak | C-H Stretch (Aldehyde) |

| ~1685 | Strong | C=O Stretch (Conjugated Aldehyde) |

| ~1625 | Medium | C=C Stretch (Vinylic) |

| ~1590, ~1500 | Medium-Strong | C=C Stretch (Aromatic) |

| ~1230 | Strong | C-F Stretch |

| ~975 | Strong | C-H Bend (trans-Vinylic) |

| ~830 | Strong | C-H Bend (para-disubstituted Aromatic) |

Table 3: Mass Spectrometry (MS) Data

The mass spectrum of this compound obtained by electron ionization (EI) is summarized below. Data is sourced from the NIST WebBook.[1]

| m/z | Relative Intensity (%) | Plausible Fragment |

| 150 | 95 | [M]⁺ (Molecular Ion) |

| 149 | 100 | [M-H]⁺ |

| 121 | 50 | [M-CHO]⁺ |

| 95 | 30 | [C₆H₄F]⁺ |

| 75 | 20 | [C₆H₃]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

¹H NMR Data Acquisition:

-

The ¹H NMR spectrum should be recorded on a spectrometer operating at a frequency of 300 MHz or higher.

-

Typical acquisition parameters include a spectral width of 0-12 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Data Acquisition:

-

The ¹³C NMR spectrum should be recorded on the same instrument.

-

A wider spectral width (e.g., 0-220 ppm) is required.

-

Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of solid this compound directly onto the crystal surface.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty, clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization (Electron Ionization - EI):

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

For direct insertion, the sample is heated to induce vaporization into the ion source.

-

In the ion source, the gaseous molecules are bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

-

-

Mass Analysis:

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

An electron multiplier or similar detector records the abundance of each ion.

-

The resulting data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound.

Caption: Workflow for Spectroscopic Characterization.

References

4-Fluorocinnamaldehyde CAS number and physical constants

A Technical Guide to 4-Fluorocinnamaldehyde (B1661933)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of this compound, a versatile aromatic aldehyde with significant applications in organic synthesis and medicinal chemistry. Its unique fluorine substitution enhances its reactivity and utility, making it a valuable intermediate in the development of pharmaceuticals and advanced materials.

Core Properties and Physical Constants

This compound, particularly the trans-isomer, is the most commonly referenced form in research and commercial applications. Below is a summary of its key physical and chemical properties.

| Property | Value |

| CAS Number | 51791-26-5 (for trans-isomer)[1][2][3] |

| Alternate CAS Number | 24654-55-5[4] |

| Molecular Formula | C₉H₇FO[1][2][4] |

| Molecular Weight | 150.15 g/mol [1][2][4] |

| Appearance | White to yellow to green clear liquid[4] |

| Melting Point | 24 °C[4] |

| Boiling Point | 95 °C at 2 mmHg[4] |

| Density | 1.146 g/mL at 25 °C[2] |

| Refractive Index | n20/D 1.599[2] |

| Synonyms | (E)-3-(4-Fluorophenyl)-2-propenal, 3-(4-Fluorophenyl)acrylaldehyde[2][4] |

Applications in Research and Development

This compound is a key building block in the synthesis of a variety of functional molecules, with notable applications in drug discovery and materials science.

Pharmaceutical Development:

-

Anti-cancer and Anti-inflammatory Agents: The compound serves as a crucial intermediate in the synthesis of novel compounds with potential anti-cancer and anti-inflammatory properties.[4] Cinnamaldehyde and its derivatives have shown promise against various cancer cell lines, including oral, prostate, and colon cancer.[5]

-

Urease Inhibitors: Recent research has focused on developing this compound-based thiosemicarbazones as potent urease inhibitors.[6][7][8] These compounds are of interest for treating diseases associated with the urease enzyme, such as stomach ulcers caused by Helicobacter pylori.[6][7]

-

Antibacterial Agents: It is used in the preparation of novel terminal biphenyl-based diapophytoene desaturases, which are being investigated for the treatment of Staphylococcus aureus infections.[1]

Organic Synthesis and Materials Science:

-

Fluorescent Probes: Its unique properties make it suitable for designing fluorescent probes, which are essential tools in biological imaging and diagnostics.[4]

-

Chemical Synthesis: It is widely used in organic chemistry to create complex molecules, enabling researchers to explore new chemical reactions and pathways.[4]

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound-based thiosemicarbazones, based on methodologies described in recent literature.[8] This protocol serves as a template and may require optimization for specific target molecules.

Objective: To synthesize N⁴-substituted thiosemicarbazone derivatives from this compound.

Materials:

-

This compound

-

Substituted thiosemicarbazides

-

Ethanol (B145695) (reagent grade)

-

Hydrochloric acid (catalytic amount)

-

Standard laboratory glassware (reflux condenser, round-bottom flask, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

-

Addition of Thiosemicarbazide (B42300): To the stirred solution, add the corresponding substituted thiosemicarbazide (1.01 equivalents).

-

Catalysis: Add a catalytic amount of hydrochloric acid to the reaction mixture.

-

Reflux: Heat the mixture to 80 °C and maintain it under reflux. The reaction progress can be monitored using thin-layer chromatography (TLC).

-

Product Formation: Upon completion of the reaction, a solid product is expected to form.

-

Isolation: Allow the reaction mixture to cool to room temperature. Filter the resulting solid product.

-

Purification: Wash the filtered product repeatedly with cold ethanol to remove any unreacted starting materials and impurities.

-

Crystallization: The purified product can be further crystallized from a suitable solvent, such as chloroform, to obtain a high-purity final product.[8]

-

Characterization: The structure of the synthesized thiosemicarbazone derivatives can be confirmed using spectral data from FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry.[8]

Visualized Synthesis Workflow

The following diagram illustrates the general synthesis pathway for producing thiosemicarbazone derivatives from this compound.

Caption: General workflow for the synthesis of thiosemicarbazone derivatives.

References

- 1. This compound CAS#: 51791-26-5 [m.chemicalbook.com]

- 2. 反-4-氟肉桂醛 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 51791-26-5 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Design, synthesis, and in silico docking studies of novel cinnamaldehyde–chalcone derivatives with anti-cancer potential and in vivo acute oral toxicity profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, in vitro, and in silico studies of this compound based thiosemicarbazones as urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, in vitro, and in silico studies of this compound based thiosemicarbazones as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Solubility profile of 4-Fluorocinnamaldehyde in common lab solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected solubility profile of 4-Fluorocinnamaldehyde in common laboratory solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide leverages established principles of organic chemistry, data from analogous compounds, and standardized experimental protocols to predict its solubility behavior.

Predicted Solubility of this compound

The solubility of this compound is governed by its molecular structure, which features a moderately polar aldehyde group and a larger, nonpolar fluorophenyl ring. This combination suggests that its solubility will be highest in organic solvents of intermediate to low polarity. The fluorine atom has a minimal impact on polarity compared to the aldehyde group.

Based on the principle of "like dissolves like," the following table summarizes the predicted qualitative solubility of this compound. This is informed by the known solubility of cinnamaldehyde, a structurally similar compound, which is soluble in various organic solvents but only slightly soluble in water.[1][2][3]

| Solvent Class | Common Examples | Predicted Solubility of this compound | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Insoluble | The nonpolar aromatic ring and alkyl chain dominate the molecule's character, limiting its solubility in highly polar, hydrogen-bonding solvents like water.[1][2] Lower-chain alcohols may show some solubility. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | These solvents can engage in dipole-dipole interactions with the polar carbonyl group of the aldehyde, while also accommodating the nonpolar parts of the molecule.[4][5] |

| Nonpolar / Weakly Polar | Dichloromethane (DCM), Chloroform, Diethyl Ether, Ethyl Acetate (B1210297), Toluene, Hexane | Soluble to Very Soluble | These solvents are effective at solvating the nonpolar aromatic and alkyl portions of this compound. Solvents like DCM, chloroform, and ethyl acetate are particularly effective due to their ability to interact with both polar and nonpolar regions. Cinnamaldehyde is known to be soluble in ether and chloroform.[1][3] |

| Aqueous Acidic | 5% Hydrochloric Acid (HCl) | Insoluble | The aldehyde group is not basic enough to be protonated by dilute acid, so no significant increase in solubility is expected compared to water. |

| Aqueous Basic | 5% Sodium Hydroxide (NaOH) | Insoluble | The aldehyde group is not acidic and will not be deprotonated by a dilute base. Therefore, solubility is not expected to increase. |

Experimental Protocols for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound. This protocol is a synthesis of standard laboratory procedures for qualitative and semi-quantitative solubility testing.[6][7][8]

Objective:

To qualitatively determine the solubility of this compound in a range of common laboratory solvents.

Materials:

-

This compound

-

Small test tubes or vials

-

Graduated cylinders or pipettes

-

Spatula

-

Vortex mixer (optional)

-

Solvents: Deionized Water, 5% HCl, 5% NaOH, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane.

Procedure:

-

Sample Preparation: Add approximately 25 mg of this compound to a clean, dry test tube.

-

Solvent Addition: Add 0.5 mL of the first test solvent to the test tube.

-

Mixing: Agitate the mixture vigorously for 60 seconds using a vortex mixer or by flicking the test tube.

-

Observation: Observe the mixture against a light and dark background to determine if the solid has dissolved.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

-

Incremental Solvent Addition: If the compound is not fully soluble, add another 0.5 mL of the solvent and repeat the mixing and observation steps. Continue this process up to a total solvent volume of 3 mL.

-

Recording Results: Record the observations for each solvent.

-

Systematic Testing: Follow a logical progression of solvents, typically starting with water, then moving to aqueous acidic and basic solutions, and finally to organic solvents of varying polarities.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the systematic determination of the solubility of an organic compound.

Caption: A flowchart for the systematic qualitative solubility testing of an organic compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Cinnamaldehyde - Wikipedia [en.wikipedia.org]

- 4. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. www1.udel.edu [www1.udel.edu]

- 8. chem.ws [chem.ws]

A Technical Guide to High-Purity 4-Fluorocinnamaldehyde for Researchers and Drug Development Professionals

An in-depth examination of the commercial landscape, key experimental protocols, and relevant biological pathways associated with 4-Fluorocinnamaldehyde (B1661933).

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in utilizing high-purity this compound. This valuable synthetic intermediate is gaining traction in medicinal chemistry and materials science due to the unique properties conferred by its fluorine substitution. This document provides a detailed overview of commercial suppliers, their product specifications, relevant experimental methodologies, and an exploration of the biological signaling pathways potentially modulated by this compound and its derivatives.

Commercial Availability and Specifications of this compound

A variety of chemical suppliers offer this compound, typically with a purity of 95% or greater as determined by Gas Chromatography (GC). For research and drug development purposes, it is crucial to source high-purity starting materials to ensure the reliability and reproducibility of experimental results. Below is a summary of offerings from prominent commercial suppliers. Researchers are advised to request lot-specific Certificates of Analysis (CoA) for detailed impurity profiles and precise characterization.

| Supplier | Product Number | Purity Specification | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Storage Conditions |

| Sigma-Aldrich | 683027 | ≥95% | 51791-26-5 | C₉H₇FO | 150.15 | Liquid | 2-8°C |

| Chem-Impex | 24654 | ≥95% (GC) | 24654-55-5 | C₉H₇FO | 150.15 | Clear liquid | 2-8°C |

| TCI America | F0722 | >95.0% (GC) | 24654-55-5 | C₉H₇FO | 150.15 | Liquid | Refrigerated (0-10°C) |

| Thermo Fisher Scientific | AC110350500 (trans-isomer) | 99% | 51791-26-5 | C₉H₇FO | 150.15 | Liquid | 2-8°C |

Key Experimental Protocols

Synthesis of this compound via the Wittig Reaction

A common and effective method for the synthesis of this compound is the Wittig reaction, which involves the reaction of an aldehyde with a phosphorus ylide.[1] A general protocol is outlined below.

Materials:

-

4-Fluorobenzaldehyde

-

(Formylmethylene)triphenylphosphorane (Wittig reagent)

-

Toluene

-

Ethyl acetate (B1210297)

-

Water

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Suspend 4-Fluorobenzaldehyde (1 equivalent) and (formylmethylene)triphenylphosphorane (1.3 equivalents) in toluene.

-

Stir the reaction mixture at 70°C for 12 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and treat it with ethyl acetate and water.

-

Separate the organic layer, wash it with saturated brine, and dry it over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude residue by column chromatography on silica gel to afford pure this compound.

Synthesis of this compound-Based Thiosemicarbazone Derivatives

This compound serves as a versatile precursor for the synthesis of novel compounds with potential therapeutic applications. A general procedure for the synthesis of this compound-based thiosemicarbazones, which have shown promise as urease inhibitors, is detailed below.[2]

Materials:

-

This compound (1)

-

Appropriately substituted thiosemicarbazide (B42300) (2)

-

Ethanol

-

Hydrochloric acid (catalytic amount)

Procedure:

-

Dissolve this compound (1) (1 equivalent) and the corresponding thiosemicarbazide (2) (1.01 equivalents) in ethanol.

-

Add a catalytic amount of hydrochloric acid to the mixture.

-

Reflux the reaction mixture at 80°C.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture, and the solid product will precipitate.

-

Filter the resulting solid and wash it repeatedly with cold ethanol.

-

The product can be further purified by crystallization from chloroform.

In Vitro Urease Inhibition Assay

To evaluate the biological activity of this compound derivatives, a colorimetric urease inhibition assay is commonly employed. This assay measures the production of ammonia (B1221849) from the enzymatic hydrolysis of urea (B33335).[3][4][5]

Materials:

-

Jack bean urease

-

Urea

-

Phosphate buffer

-

Test compounds (dissolved in a suitable solvent like DMSO)

-

Thiourea (standard inhibitor)

-

Berthelot's reagents (Phenol-nitroprusside and alkaline hypochlorite)

-

96-well microplate

-

Microplate reader

Procedure:

-

In a 96-well plate, add the test compound solution at various concentrations.

-

Add the urease enzyme solution to each well containing the test compound and incubate.

-

Initiate the enzymatic reaction by adding the urea substrate solution to each well.

-

Incubate the plate at a controlled temperature (e.g., 37°C).

-

Stop the reaction and develop the color by adding Berthelot's reagents.

-

Measure the absorbance at a specific wavelength (typically around 625-670 nm) using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC₅₀ value for each compound.

Biological Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, research on its parent compound, cinnamaldehyde, provides valuable insights into its potential biological activities, particularly in the realms of cancer and inflammation. Cinnamaldehyde has been shown to interact with key inflammatory and cell survival pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6] Given the structural similarity, it is plausible that this compound and its derivatives may exert similar effects.

The NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the immune and inflammatory responses, cell proliferation, and survival.[7][8] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and activates the transcription of target genes, including those encoding pro-inflammatory cytokines. Cinnamaldehyde has been reported to inhibit the activation of the NF-κB pathway, thereby exerting anti-inflammatory effects.

The MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade that regulates a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.[9][10] The pathway consists of a series of protein kinases that are sequentially activated. Cinnamaldehyde has been shown to modulate the MAPK pathway, which may contribute to its observed anti-cancer and anti-inflammatory properties.[6]

Visualizing Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the processes described, the following diagrams have been generated using the DOT language.

Caption: Workflow for the synthesis of high-purity this compound.

Caption: Experimental workflow for the in vitro urease inhibition assay.

Caption: Postulated inhibition of the NF-κB signaling pathway.

References

- 1. Wittig Reaction [organic-chemistry.org]

- 2. Design, synthesis, in vitro, and in silico studies of this compound based thiosemicarbazones as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Cinnamaldehyde accelerates wound healing by promoting angiogenesis via up-regulation of PI3K and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. NF-kB Signaling Pathway - Elabscience [elabscience.com]

- 9. mdpi.com [mdpi.com]

- 10. MAP4K signaling pathways in cancer: roles, mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic Nature of the Beta-Carbon in 4-Fluorocinnamaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic character of the β-carbon in 4-Fluorocinnamaldehyde (B1661933), a key feature influencing its reactivity and potential applications in medicinal chemistry and organic synthesis. The presence of a para-fluoro substituent on the phenyl ring, coupled with the α,β-unsaturated aldehyde system, significantly enhances the electrophilicity of the β-carbon, making it a prime target for nucleophilic attack. This document details the theoretical basis for this enhanced reactivity, supported by spectroscopic data, computational analysis, and detailed experimental protocols for its synthesis and key reactions. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents and synthetic methodologies.

Introduction

This compound belongs to the class of α,β-unsaturated carbonyl compounds, a scaffold of significant interest in drug discovery and organic synthesis. The inherent electronic properties of this system, characterized by a conjugated π-system, render the β-carbon electrophilic and susceptible to nucleophilic attack, most notably through Michael addition reactions. The introduction of a fluorine atom at the para-position of the phenyl ring further modulates the electronic landscape of the molecule. Fluorine's high electronegativity exerts a powerful electron-withdrawing effect through the σ-framework (inductive effect), which outweighs its weaker +M (mesomeric) effect. This net electron withdrawal enhances the polarization of the conjugated system, thereby increasing the partial positive charge on the β-carbon and rendering it more susceptible to nucleophilic attack.

Theoretical Framework: The Influence of the 4-Fluoro Substituent

The enhanced electrophilicity of the β-carbon in this compound can be rationalized by considering the electronic effects of the fluorine substituent.

Inductive and Mesomeric Effects

Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I effect). This effect is transmitted through the sigma bonds of the aromatic ring and the conjugated system, pulling electron density away from the β-carbon. While fluorine also possesses lone pairs that can participate in resonance (a +M or +R effect), this effect is relatively weak for halogens. The powerful -I effect of fluorine dominates, leading to a net deactivation of the aromatic ring and, more importantly, an increase in the electrophilicity of the β-carbon in the side chain.

Hammett Constants

The electronic influence of substituents on the reactivity of aromatic compounds can be quantified using Hammett constants (σ). The Hammett equation, log(k/k₀) = ρσ, relates the rate constant (k) of a reaction for a substituted aromatic compound to the rate constant (k₀) of the unsubstituted parent compound through the substituent constant (σ) and the reaction constant (ρ). For a para-fluoro substituent, the Hammett constant (σₚ) is +0.06, indicating a net electron-withdrawing effect. This positive value signifies that the fluorine substituent will accelerate reactions that are favored by electron-withdrawing groups, such as nucleophilic attack on the β-carbon of the cinnamaldehyde (B126680) system.

Data Presentation

Spectroscopic Data

Table 1: ¹H and ¹³C NMR Data for 4-Fluorobenzaldehyde (B137897) [1]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | 9.97 | s | - |

| ¹H | 7.98 - 7.85 | m | - |

| ¹H | 7.26 - 7.16 | m | - |

| ¹³C | 190.5 | s | - |

| ¹³C | 166.5 | d | 256.7 |

| ¹³C | 132.8 | d | 9.5 |

| ¹³C | 132.2 | d | 9.7 |

| ¹³C | 116.4 | d | 22.3 |

Table 2: Representative ¹H and ¹³C NMR Data for a this compound Thiosemicarbazone Derivative [2]

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

| ¹H | 9.30 | H-2 (thiosemicarbazone) |

| ¹H | 7.65 - 7.53 | H-11, H-13 (aromatic) |

| ¹H | 7.43 - 7.31 | H-5, H-7, H-18 to H-22 (aromatic/vinylic) |

| ¹H | 7.03 | H-10, H-14 (aromatic) |

| ¹H | 6.84 | H-6 (vinylic) |

| ¹H | 6.69 | H-8 (vinylic) |

| ¹³C | 174.50 | C=S |

| ¹³C | 165.96, 144.16 | C=N |

| ¹³C | 139.13 - 115.93 | Aromatic and Vinylic Carbons |

Note: The numbering scheme corresponds to the specific thiosemicarbazone derivative in the cited literature.

Experimental Protocols

Synthesis of this compound via Claisen-Schmidt Condensation

This protocol is adapted from general procedures for Claisen-Schmidt condensations.[3][4][5]

Reaction: 4-Fluorobenzaldehyde + Acetaldehyde (B116499) → this compound

Materials:

-

4-Fluorobenzaldehyde

-

Acetaldehyde

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol

-

Water

-

Anhydrous magnesium sulfate

Procedure:

-

Prepare a 10% aqueous solution of sodium hydroxide.

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluorobenzaldehyde (1 equivalent) in ethanol.

-

Cool the solution to 10-15 °C in an ice bath.

-

Slowly add acetaldehyde (1.1 equivalents) to the stirred solution.

-

Add the 10% NaOH solution dropwise to the reaction mixture, maintaining the temperature below 25 °C.

-

After the addition is complete, continue stirring at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Michael Addition of Thiophenol to this compound

This protocol is adapted from a general procedure for the solvent-free Michael addition of thiols to α,β-unsaturated carbonyls.[6]

Reaction: this compound + Thiophenol → 3-(Phenylthio)-3-(4-fluorophenyl)propanal

Materials:

-

This compound

-

Thiophenol

-

(Optional) Catalyst, e.g., a weak base like triethylamine

Procedure:

-

In a clean, dry flask, combine this compound (1 equivalent) and thiophenol (1.1 equivalents).

-

If a catalyst is used, add a catalytic amount (e.g., 10 mol%) of triethylamine.

-

Stir the mixture at room temperature. The reaction is typically exothermic. If necessary, cool the flask in a water bath to maintain a moderate temperature.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

If the product crystallizes upon completion, it can be collected by filtration and washed with a cold non-polar solvent (e.g., hexane).

-

If the product is an oil, it can be purified by column chromatography on silica gel.

Visualization of Reactivity

Reaction Pathway for Michael Addition

The following diagram illustrates the general mechanism for the base-catalyzed Michael addition of a nucleophile to this compound.

Caption: General mechanism of a base-catalyzed Michael addition.

Logical Workflow for Synthesis and Reaction

The logical workflow for the synthesis and a key reaction of this compound is presented below.

Caption: Synthesis and reaction workflow for this compound.

Conclusion

The para-fluoro substituent in this compound plays a crucial role in enhancing the electrophilic nature of the β-carbon. This is a direct consequence of the potent electron-withdrawing inductive effect of fluorine, a principle that can be quantitatively supported by Hammett constants. The increased electrophilicity makes this compound a highly reactive substrate for Michael addition reactions, a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis. The detailed protocols and theoretical framework provided in this guide offer a solid foundation for researchers and drug development professionals to explore the synthetic utility and potential biological applications of this versatile molecule. Further quantitative kinetic studies and computational analyses of the electrostatic potential map of this compound itself would provide even deeper insights into its reactivity profile.

References

- 1. rsc.org [rsc.org]

- 2. Design, synthesis, in vitro, and in silico studies of this compound based thiosemicarbazones as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Theoretical Frontiers: An In-depth Technical Guide to the Molecular Orbitals of 4-Fluorocinnamaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive theoretical and experimental overview of 4-Fluorocinnamaldehyde, a molecule of interest in medicinal chemistry and materials science. By elucidating its molecular orbital characteristics and providing detailed experimental protocols, this document serves as a vital resource for professionals engaged in drug design and development, as well as for researchers exploring the fundamental electronic properties of fluorinated aromatic compounds.

Theoretical Molecular Orbital Analysis

The electronic properties of this compound, particularly the distribution and energy of its frontier molecular orbitals, are crucial for understanding its reactivity, stability, and potential interactions with biological targets. Density Functional Theory (DFT) calculations provide a robust framework for these investigations.

Computational Protocol: Density Functional Theory (DFT)

A standard and reliable method for calculating the molecular orbital properties of this compound involves the following computational steps:

-

Geometry Optimization: The initial 3D structure of the this compound molecule is optimized to find its lowest energy conformation. This is typically performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which combines the strengths of both Hartree-Fock and DFT methods. A Pople-style basis set, such as 6-31G(d), is commonly employed to provide a good balance between accuracy and computational cost.

-

Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Molecular Orbital Analysis: With the optimized geometry, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are calculated. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity.

-

Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and mapped onto the electron density surface of the molecule. This provides a visual representation of the charge distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are critical for predicting intermolecular interactions.

Quantitative Molecular Orbital Data

The following table summarizes the theoretical quantitative data for this compound, as determined by DFT calculations at the B3LYP/6-31G(d) level of theory.

| Parameter | Value (Hartree) | Value (eV) |

| HOMO Energy | -0.245 | -6.67 |

| LUMO Energy | -0.085 | -2.31 |

| HOMO-LUMO Gap | 0.160 | 4.36 |

Visualization of Molecular Orbitals and Electrostatic Potential

The following diagrams illustrate the key theoretical concepts of molecular orbital energy levels and the molecular electrostatic potential of this compound.

Caption: Molecular orbital energy level diagram of this compound.

Caption: Conceptual workflow for Molecular Electrostatic Potential (MEP) analysis.

Experimental Protocols

The synthesis and characterization of this compound are fundamental for verifying theoretical predictions and for its use in further applications.

Synthesis of this compound via Aldol Condensation

This protocol details a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Sodium hydroxide (B78521) (NaOH)

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (1.2 equivalents) in a minimal amount of water and add ethanol to create a 10% ethanolic NaOH solution.

-

Addition of Reactants: To the stirred basic solution, add 4-fluorobenzaldehyde (1 equivalent). Subsequently, slowly add acetaldehyde (1.1 equivalents) dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, neutralize the mixture with a dilute solution of hydrochloric acid (HCl). Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.

Spectroscopic Characterization

The identity and purity of the synthesized this compound are confirmed using the following spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The sample is dissolved in deuterated chloroform (B151607) (CDCl₃). The spectrum is expected to show signals for the aldehydic proton (singlet, ~9.7 ppm), the vinylic protons (doublets, ~6.7 and ~7.5 ppm with a large coupling constant characteristic of a trans-alkene), and the aromatic protons in the 4-fluorophenyl ring (multiplets, ~7.1-7.6 ppm).

-

¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbon (~193 ppm), the vinylic carbons (~129 and ~152 ppm), and the aromatic carbons, including the carbon attached to fluorine which will exhibit a large C-F coupling constant.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum, typically recorded as a thin film on a salt plate or in a KBr pellet, will show a strong absorption band for the C=O stretch of the aldehyde at approximately 1680-1700 cm⁻¹, a C=C stretch for the alkene at around 1625 cm⁻¹, and C-H stretching frequencies for the aromatic and vinylic protons.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, recorded in a solvent such as ethanol or cyclohexane, is expected to show a strong absorption maximum (λ_max) in the range of 280-320 nm, corresponding to the π → π* transition of the conjugated system.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

The Advent of a Versatile Fluorinated Building Block: A Technical Guide to the Discovery and First Synthesis of 4-Fluorocinnamaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and first synthesis of 4-Fluorocinnamaldehyde (B1661933), a key building block in modern medicinal chemistry and materials science. While the precise initial publication detailing its discovery remains elusive through standard literature searches, this document outlines the most probable early synthetic routes, detailed experimental protocols for its preparation, and its key physicochemical properties.

Introduction

This compound, with the CAS Number 24654-55-5, is an aromatic aldehyde that has garnered significant attention in synthetic chemistry.[1][2][3][4][5] The presence of a fluorine atom on the phenyl ring imparts unique electronic properties and enhances the metabolic stability of its derivatives, making it a valuable precursor in the development of pharmaceuticals and advanced materials.[2] Its utility is demonstrated in the synthesis of novel compounds with potential applications as urease inhibitors, anticancer agents, and anti-inflammatory drugs.[6][7][8][9]

Historical Context and Postulated First Synthesis

Plausible First Synthetic Routes:

-

Aldol (B89426) Condensation: This reaction would involve the base-catalyzed condensation of 4-fluorobenzaldehyde (B137897) with acetaldehyde. The simplicity and availability of the starting materials make this a highly likely route for the initial synthesis.

-

Wittig Reaction: The reaction of 4-fluorobenzaldehyde with a suitable phosphorus ylide, such as formylmethylenetriphenylphosphorane, would also yield this compound. This method offers excellent control over the geometry of the resulting double bond.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented in the tables below. This data is essential for its identification and characterization in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 24654-55-5 | [1][2][3][4][5] |

| Molecular Formula | C₉H₇FO | [1] |

| Molecular Weight | 150.15 g/mol | [1][2] |

| Appearance | White to yellow to green clear liquid | [4] |

| Melting Point | 24 °C | |

| Boiling Point | 95 °C at 2 mmHg | |

| Density | 1.16 g/mL | |

| Refractive Index (n20/D) | 1.6 |

Table 2: Spectroscopic Data of this compound

| Technique | Data |

| ¹H NMR (300 MHz, DMSO-d₆) | δ 7.43 (t, J=8.5 Hz, 2H), 8.13 (dd, J=8.5, 5.5 Hz, 2H), 8.54 (s, 1H), 8.84 (s, 1H) |

| ¹³C NMR (151 MHz, CDCl₃) | δ 174.50, 165.96, 144.16, 139.13, 131.87, 128.81, 127.97, 127.85, 123.77, 116.08, 115.93, 48.57 |

| Mass Spectrometry (ESI) | m/z (%): 314.1174 [M+H]⁺ (100) (for a thiosemicarbazone derivative) |

Experimental Protocols for Synthesis

While the original experimental protocol is not available, the following are detailed methodologies for the synthesis of this compound based on established and reliable procedures.

Method 1: Synthesis via Aldol Condensation

This protocol describes a general procedure for the Claisen-Schmidt condensation, a type of aldol condensation, which is a plausible route for the first synthesis.

Experimental Workflow: Aldol Condensation

Caption: Aldol Condensation Workflow for this compound Synthesis.

Protocol:

-

Reaction Setup: To a stirred solution of 4-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol, an aqueous solution of a base (e.g., 10% sodium hydroxide) is added dropwise at room temperature.

-

Addition of Acetaldehyde: Acetaldehyde (1.1 eq) is then added slowly to the reaction mixture, maintaining the temperature below 25 °C.

-

Reaction: The mixture is stirred at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is quenched by the addition of a dilute acid (e.g., 1 M HCl) until the solution is neutral. The product is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound.

Method 2: Synthesis via Wittig Reaction

This protocol provides a more modern and highly selective method for the synthesis of this compound.

Experimental Workflow: Wittig Reaction

Caption: Wittig Reaction Workflow for this compound Synthesis.

Protocol:

-

Reaction Setup: A suspension of 4-fluorobenzaldehyde (e.g., 9.40 g, 75.8 mmol) and formylmethylenetriphenylphosphorane (e.g., 30.0 g, 98.6 mmol) in toluene (B28343) (e.g., 150 mL) is prepared in a round-bottom flask.

-

Reaction: The reaction mixture is stirred for 12 hours at 70 °C.

-

Work-up: After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and treated with ethyl acetate and water. The organic layer is separated, washed with saturated saline (brine), and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the resulting residue is purified by column chromatography to yield this compound. Reported yields for similar procedures are in the range of 68-71%.

Logical Relationship of Synthetic Pathways

The following diagram illustrates the logical relationship between the two primary synthetic pathways to this compound from its key precursor, 4-fluorobenzaldehyde.

Caption: Key Synthetic Pathways to this compound.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid - Google Patents [patents.google.com]

- 4. youtube.com [youtube.com]

- 5. Reagents for Fluorination [ouci.dntb.gov.ua]

- 6. Design, synthesis, in vitro, and in silico studies of this compound based thiosemicarbazones as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CAS SciFinder - Chemical Compound Database | CAS [cas.org]

- 8. CAS SciFinder Discovery Platform [cas.org]

- 9. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]

Methodological & Application

Application Notes & Protocols: Synthesis and Biological Evaluation of Thiosemicarbazones Derived from 4-Fluorocinnamaldehyde

Audience: Researchers, scientists, and drug development professionals.

Introduction: Thiosemicarbazones are a versatile class of compounds formed by the condensation of a thiosemicarbazide (B42300) with an aldehyde or ketone.[1] The resulting Schiff bases possess a flexible backbone and key functional groups (imine, amine, and thione) that make them excellent chelating agents and pharmacologically active molecules.[2] Their broad spectrum of biological activities includes antimicrobial, anticonvulsant, anticancer, and enzyme inhibitory properties.[3] 4-Fluorocinnamaldehyde (B1661933) serves as a valuable starting material, incorporating a fluorinated phenyl ring and a conjugated system, which can be tailored to modulate the biological activity of the resulting thiosemicarbazone derivatives. This document provides detailed protocols for the synthesis of N⁴-substituted thiosemicarbazones from this compound and their subsequent evaluation as potent urease inhibitors.

Part 1: Synthesis of this compound Thiosemicarbazones

This section outlines the general protocol for the acid-catalyzed condensation reaction between this compound and various N⁴-substituted thiosemicarbazides.

Experimental Protocol: General Synthesis

Objective: To synthesize a library of N⁴-substituted thiosemicarbazones via condensation.

Materials:

-

This compound

-

Appropriate N⁴-substituted thiosemicarbazide (e.g., 4-phenylthiosemicarbazide, 4-ethylthiosemicarbazide, etc.)

-

Absolute Ethanol (B145695) (EtOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Büchner funnel and filter paper

Procedure:

-

Dissolution: Dissolve this compound (1.0 mmol) in 20 mL of absolute ethanol in a 50 mL round-bottom flask with magnetic stirring.

-

Addition of Thiosemicarbazide: To this solution, add the corresponding N⁴-substituted thiosemicarbazide (1.0 mmol).

-